molecular formula C18H16BrClN2O3 B5168311 2-bromo-N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide

2-bromo-N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide

カタログ番号: B5168311
分子量: 423.7 g/mol
InChIキー: WDNZYTIPNAVMLK-LFIBNONCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-bromo-N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 was first synthesized in 2000 by researchers at Bayer AG and has since been extensively studied for its anti-inflammatory and anti-tumor properties.

作用機序

2-bromo-N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide 11-7082 inhibits NF-κB activity by covalently modifying the cysteine residue at position 179 in the IKKβ subunit of the IKK complex, which is responsible for phosphorylating IκBα and releasing NF-κB for translocation to the nucleus. This modification prevents the phosphorylation of IκBα and thus inhibits NF-κB activation.
Biochemical and Physiological Effects
In addition to its anti-inflammatory properties, this compound 11-7082 has also been shown to have anti-tumor effects. It has been reported to induce apoptosis in various cancer cell lines, including breast cancer, prostate cancer, and pancreatic cancer. This compound 11-7082 has also been shown to inhibit the expression of various anti-apoptotic proteins, such as Bcl-2 and survivin, and to sensitize cancer cells to chemotherapy.

実験室実験の利点と制限

One of the main advantages of 2-bromo-N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide 11-7082 is its specificity for inhibiting NF-κB activity, which makes it a valuable tool for studying the role of NF-κB in various cellular processes. However, its covalent modification of IKKβ can also lead to off-target effects and potential toxicity. Additionally, this compound 11-7082 has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.

将来の方向性

There are several potential future directions for research on 2-bromo-N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide 11-7082. One area of interest is the development of more potent and selective inhibitors of NF-κB activity that do not have the potential for off-target effects. Another area of interest is the investigation of the anti-tumor effects of this compound 11-7082 in vivo and its potential use as a chemotherapy sensitizer. Finally, there is also interest in exploring the potential therapeutic applications of this compound 11-7082 in various inflammatory diseases.

合成法

The synthesis of 2-bromo-N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide 11-7082 involves several steps, starting with the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form 4-chloro-α-(ethoxycarbonyl)cinnamic acid ethyl ester. This compound is then reacted with 2-bromoacetophenone to form 2-bromo-α-(ethoxycarbonyl)cinnamic acid ethyl ester. The final step involves the reaction of this compound with 2-(2-aminoethoxy)ethanol and phosgene to form this compound 11-7082.

科学的研究の応用

2-bromo-N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide 11-7082 has been extensively studied for its anti-inflammatory properties and has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in regulating the immune response. NF-κB is activated in response to various stimuli, including infection, inflammation, and oxidative stress, and its activation leads to the production of pro-inflammatory cytokines and chemokines. By inhibiting NF-κB activity, this compound 11-7082 can reduce inflammation and potentially treat various inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and asthma.

特性

IUPAC Name

2-bromo-N-[(E)-1-(4-chlorophenyl)-3-(2-hydroxyethylamino)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrClN2O3/c19-15-4-2-1-3-14(15)17(24)22-16(18(25)21-9-10-23)11-12-5-7-13(20)8-6-12/h1-8,11,23H,9-10H2,(H,21,25)(H,22,24)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNZYTIPNAVMLK-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NCCO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)NCCO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。